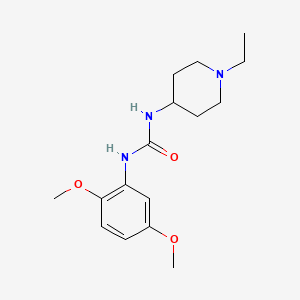
N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)urea, also known as ethylphenidate, is a synthetic stimulant drug that is structurally similar to methylphenidate. It has gained popularity in the scientific community due to its potential use as a research chemical.
科学的研究の応用
Ethylphenidate has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been used as a tool to study the dopamine and norepinephrine transporter systems in the brain. It has also been used to investigate the effects of stimulant drugs on behavior and cognition.
作用機序
Ethylphenidate acts as a dopamine and norepinephrine reuptake inhibitor, similar to mN-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)ureate. It increases the levels of these neurotransmitters in the brain, leading to increased arousal, attention, and focus. It also has some affinity for the serotonin transporter, although its effects on serotonin are less pronounced than its effects on dopamine and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)ureate are similar to those of other stimulant drugs. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, providing additional energy for the body. Ethylphenidate can also cause feelings of euphoria, increased sociability, and decreased appetite.
実験室実験の利点と制限
One advantage of using N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)ureate in lab experiments is that it is relatively easy to synthesize and obtain. It is also structurally similar to mN-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)ureate, which is a widely used drug in the treatment of attention deficit hyperactivity disorder (ADHD). However, one limitation of using N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)ureate in lab experiments is that its effects on the brain and body are not well understood. It may also have different effects on different individuals, depending on factors such as genetics, age, and health status.
将来の方向性
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)ureate. One area of interest is the development of new drugs based on its structure, with potential applications in the treatment of ADHD and other disorders. Another area of interest is the investigation of its effects on the brain and body, particularly in comparison to other stimulant drugs. Finally, there is a need for further research on the safety and potential risks of using N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)ureate, particularly in the context of its use as a research chemical.
合成法
Ethylphenidate can be synthesized using a two-step process. The first step involves the reaction of 2,5-dimethoxyphenylacetic acid with thionyl chloride to form 2,5-dimethoxyphenylacetyl chloride. The second step involves the reaction of 2,5-dimethoxyphenylacetyl chloride with N-ethylpiperidine to form N-(2,5-dimethoxyphenyl)-N'-(1-ethyl-4-piperidinyl)ureate.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1-ethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-4-19-9-7-12(8-10-19)17-16(20)18-14-11-13(21-2)5-6-15(14)22-3/h5-6,11-12H,4,7-10H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOCBLGDJFAJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-dimethyl-9-[phenyl(1H-tetrazol-1-yl)acetyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5410666.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B5410672.png)
![4-{[4-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5410677.png)
![5'-methyl-1-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5410685.png)
![2-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5410702.png)
![N-[2-(3-methoxyphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5410707.png)
![2-methyl-4-phenyl-5-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5410718.png)
![4-bromo-N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5410735.png)
![(3S*,4R*)-3-methoxy-1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidin-4-amine](/img/structure/B5410746.png)
![N-isobutyl-2-methyl-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5410753.png)
![4-{4-[(4-methylpiperazin-1-yl)carbonyl]pyridin-2-yl}-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5410757.png)
![5-[(3-methoxyphenoxy)methyl]-3-[(2-phenylazetidin-1-yl)carbonyl]-1H-pyrazole](/img/structure/B5410762.png)
![1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-quinoxalinyl]amino}-2-propanol](/img/structure/B5410770.png)
![1-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}imidazolidine-2,4-dione](/img/structure/B5410777.png)